1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine is reacted with 2,2,2-trifluoroacetaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reagents: Tryptamine, 2,2,2-trifluoroacetaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid), room temperature to moderate heating
Yield: Moderate to high, depending on reaction conditions and purification methods
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated beta-carbolines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA
Pathways: Modulation of neurotransmitter systems, inhibition of enzyme activity, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines and trifluoroethyl-containing compounds:
Similar Compounds: Harmine, harmaline, 1-(2,2,2-trifluoroethyl)-1H-indole
Uniqueness: The trifluoroethyl group provides enhanced stability and biological activity, distinguishing it from other beta-carbolines.
Properties
CAS No. |
832740-14-4 |
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Molecular Formula |
C13H13F3N2 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)7-11-12-9(5-6-17-11)8-3-1-2-4-10(8)18-12/h1-4,11,17-18H,5-7H2 |
InChI Key |
MSBSOKRUKVOFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CC(F)(F)F |
Origin of Product |
United States |
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